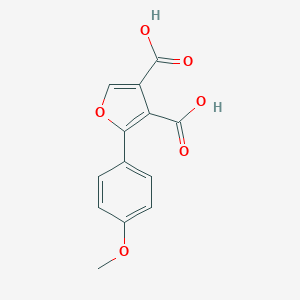![molecular formula C21H16BrNO6 B421429 Ethyl 6-bromo-2-[(1,3-dioxoisoindol-2-yl)methyl]-5-methoxy-1-benzofuran-3-carboxylate](/img/structure/B421429.png)
Ethyl 6-bromo-2-[(1,3-dioxoisoindol-2-yl)methyl]-5-methoxy-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-bromo-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5-methoxy-1-benzofuran-3-carboxylate is a complex organic compound that features a benzofuran core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-2-[(1,3-dioxoisoindol-2-yl)methyl]-5-methoxy-1-benzofuran-3-carboxylate typically involves multiple steps. One common route includes the reaction of potassium phthalimide with bromo diethyl malonate, followed by further functionalization to introduce the benzofuran moiety . The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and catalysts like sodium acetate (NaOAc) and tin(II) chloride (SnCl2) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5-methoxy-1-benzofuran-3-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzofuran derivatives, while hydrolysis will produce the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 6-bromo-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5-methoxy-1-benzofuran-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-2-[(1,3-dioxoisoindol-2-yl)methyl]-5-methoxy-1-benzofuran-3-carboxylate is not well-documented. its structure suggests that it may interact with various biological targets, potentially inhibiting enzymes or binding to receptors. Further research is needed to elucidate its exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5-methoxy-1-benzofuran-3-carboxylic acid
- 6-Bromo-2-butyl-1H-benz[de]isoquinoline-1,3(2H)-dione
Uniqueness
Ethyl 6-bromo-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5-methoxy-1-benzofuran-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzofuran core with a phthalimide moiety makes it a valuable compound for various synthetic and medicinal applications .
Properties
Molecular Formula |
C21H16BrNO6 |
|---|---|
Molecular Weight |
458.3g/mol |
IUPAC Name |
ethyl 6-bromo-2-[(1,3-dioxoisoindol-2-yl)methyl]-5-methoxy-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C21H16BrNO6/c1-3-28-21(26)18-13-8-16(27-2)14(22)9-15(13)29-17(18)10-23-19(24)11-6-4-5-7-12(11)20(23)25/h4-9H,3,10H2,1-2H3 |
InChI Key |
KLJSORZWTXYZIQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC)Br)CN3C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC)Br)CN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 5-[(E)-(butylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B421346.png)
![Ethyl 6-bromo-7-ethoxy-2-[(4-nitrobenzoyl)amino]-1-benzothiophene-3-carboxylate](/img/structure/B421347.png)
![N-[(1-Phenyl-1H-pyrrol-2-yl)methyl]cyclohexanamine](/img/structure/B421348.png)
![ethyl 4-chloro-5-[(E)-{[2-(4-hydroxyphenyl)ethyl]imino}methyl]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B421349.png)
![[3-CYCLOHEXYL-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-1(2H)-YL](PHENYL)METHANONE](/img/structure/B421351.png)
![4-Bromo-2-[2-(3-chloro-2-quinoxalinyl)vinyl]phenyl acetate](/img/structure/B421354.png)

![5-(4-nitrophenyl)-4-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),5,8-trien-2-one](/img/structure/B421361.png)
![2,3,6-Trimethyl-4,5-diphenylthieno[2,3-b]pyridine](/img/structure/B421364.png)
![2-[5-(4-Chlorophenyl)-2-furyl]ethanol](/img/structure/B421367.png)


![2-[4-(2-{[5-(4-Chlorophenyl)-2-furoyl]amino}ethyl)phenoxy]-2-methylpropanoic acid](/img/structure/B421370.png)
![ethyl 1-[2-(dibenzylamino)ethyl]-5-methoxy-3-phenyl-1H-indole-2-carboxylate](/img/structure/B421372.png)
